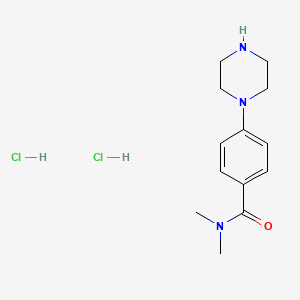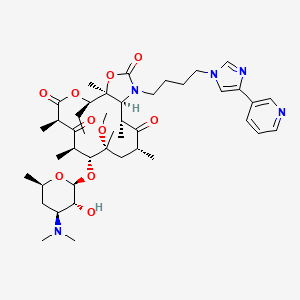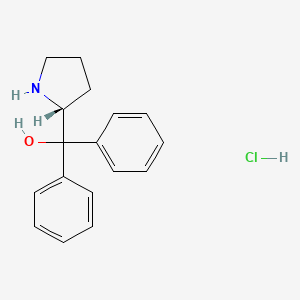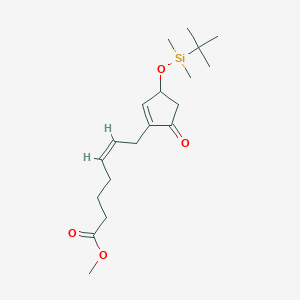
Neu5Ac alpha(2-3)Gal beta MP Glycoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is significant in glycoscience due to its ability to mimic specific glycan structures, aiding in the study of glycan-protein interactions . It is particularly useful in exploring the molecular mechanisms of glycan-mediated processes, such as cell recognition and signal transduction pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Neu5Ac alpha(2-3)Gal beta MP Glycoside involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. One common method includes the use of sialyltransferase-catalyzed reactions, where sialic acid is transferred from its activated sugar nucleotide, cytidine 5’-monophosphate-sialic acid, to suitable acceptors .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis, utilizing automated synthesizers and high-throughput purification techniques to ensure high purity and yield. The process is optimized to maintain the structural integrity of the glycoside while minimizing impurities .
化学反応の分析
Types of Reactions: Neu5Ac alpha(2-3)Gal beta MP Glycoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycoside’s functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly involves reducing agents such as sodium borohydride to alter specific functional groups.
Substitution: This reaction can introduce new functional groups into the glycoside structure, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Neu5Ac alpha(2-3)Gal beta MP Glycoside is widely used in various scientific research fields:
作用機序
Neu5Ac alpha(2-3)Gal beta MP Glycoside exerts its effects by mimicking natural glycan structures, thereby interacting with specific glycan-binding proteins. These interactions can modulate various biological processes, such as cell adhesion, immune response, and pathogen recognition . The molecular targets include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan-binding receptors .
類似化合物との比較
Neu5Ac alpha(2-6)Gal beta MP Glycoside: Similar structure but with a different glycosidic linkage, affecting its binding properties and biological functions.
Neu5Gc alpha(2-3)Gal beta MP Glycoside: Contains N-glycolylneuraminic acid instead of N-acetylneuraminic acid, leading to different immunological responses.
Uniqueness: Neu5Ac alpha(2-3)Gal beta MP Glycoside is unique due to its specific glycosidic linkage and the presence of N-acetylneuraminic acid, which makes it a valuable tool for studying specific glycan-mediated processes and interactions .
特性
IUPAC Name |
(2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO15/c1-10(28)25-16-13(29)7-24(23(34)35,39-20(16)17(31)14(30)8-26)40-21-18(32)15(9-27)38-22(19(21)33)37-12-5-3-11(36-2)4-6-12/h3-6,13-22,26-27,29-33H,7-9H2,1-2H3,(H,25,28)(H,34,35)/t13-,14-,15+,16-,17-,18+,19+,20-,21+,22-,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECZUGNGICKBGW-JNFNPIHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3=CC=C(C=C3)OC)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)OC3=CC=C(C=C3)OC)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659767 |
Source


|
| Record name | (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159922-54-0 |
Source


|
| Record name | (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)


![(1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B1149271.png)


![N-[2-[5-acetamido-6-(4-aminophenoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1149278.png)
![6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149279.png)



